

a comparative study of the effectiveness of different synthetic routes

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A Comparative Analysis of Synthetic Routes to Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic routes. This guide provides a comparative study of the effectiveness of different approaches to oseltamivir synthesis, focusing on the influential Roche industrial synthesis, an azide-free alternative, and the innovative Diels-Alder approach pioneered by E.J. Corey.

Comparative Data of Selected Oseltamivir Synthetic Routes

The following table summarizes key quantitative data for the selected synthetic routes to oseltamivir.



Metric	Roche Industrial Route	Azide-Free Route (Karpf/Trussardi Modification)	Corey's Diels-Alder Route
Starting Material	(-)-Shikimic Acid	(-)-Shikimic Acid	Butadiene and 2,2,2- trifluoroethyl acrylate
Number of Steps	~12 steps	~10 steps	~12 steps
Overall Yield	17-22%[1]	Not explicitly stated, but avoids hazardous azide intermediates	~30%
Key Reactions	Azide displacement, Epoxidation	Epoxide opening with allyl amine, Reductive amination	Asymmetric Diels- Alder, Iodolactamization, Aziridination
Purity	High purity (99.7%) achievable[1]	High purity expected for pharmaceutical applications	High purity achievable
Safety Concerns	Use of potentially explosive azide reagents and intermediates.[1][2]	Avoids the use of hazardous azides.[1]	Involves standard laboratory reagents with manageable risks
Scalability	Proven for large-scale industrial production. [2]	Designed for improved safety in large-scale synthesis	Demonstrated on a gram scale

Experimental Protocols

Detailed methodologies for key transformations in each synthetic route are provided below.

Roche Industrial Synthesis (Azide-Dependent)

The industrial synthesis of oseltamivir by Roche starts from naturally sourced (-)-shikimic acid and critically involves the use of azide chemistry.[1][3]



Key Step: Azide-mediated Epoxide Opening and Subsequent Transformations

- Epoxidation of Shikimic Acid Derivative: A protected derivative of ethyl shikimate is treated with a suitable oxidizing agent to form a key epoxide intermediate.
- Regioselective Epoxide Opening with Azide: The epoxide is opened by an azide nucleophile (e.g., sodium azide) to introduce the first nitrogen functionality at the C5 position. This reaction is typically carried out in a polar aprotic solvent.
- Formation of Aziridine: The resulting amino alcohol is converted to an aziridine through mesylation and subsequent intramolecular cyclization.
- Second Azide Opening of Aziridine: The aziridine is then opened with another azide nucleophile to install the second nitrogen functionality at the C4 position.
- Reduction and Acetylation: The azide groups are reduced to amines (e.g., via Staudinger reaction or catalytic hydrogenation), followed by selective N-acetylation to yield oseltamivir.

Azide-Free Synthesis (Karpf/Trussardi Modification)

To mitigate the safety risks associated with azides, an azide-free route was developed, also starting from a shikimic acid-derived epoxide.[1]

Key Step: Epoxide Opening with Allyl Amine

- Epoxide Formation: Similar to the Roche process, a protected ethyl shikimate is converted to the corresponding epoxide.
- Lewis Acid-Catalyzed Epoxide Opening: The epoxide is treated with allyl amine in the presence of a Lewis acid, such as magnesium bromide diethyl etherate.[1] This reaction regioselectively opens the epoxide to form a 1,2-amino alcohol.
- Reductive Deallylation: The allyl group is removed via reduction on a palladium catalyst,
 promoted by ethanolamine, to yield the free 1,2-amino alcohol.[1]
- Final Steps: The synthesis is completed through a series of steps including protection, introduction of the 3-pentyloxy side chain, and acetylation.



Corey's Diels-Alder Route

This innovative approach avoids the use of shikimic acid altogether, constructing the cyclohexene core via an asymmetric Diels-Alder reaction.[1][4]

Key Steps: Cyclohexene Ring Construction and Functionalization

- Asymmetric Diels-Alder Reaction: Butadiene reacts with the ester of acrylic acid and 2,2,2-trifluoroethanol in the presence of a CBS catalyst to form the cyclohexene ring with high enantioselectivity.[1][4]
- Iodolactamization: The resulting ester is converted to an amide, which then undergoes iodolactamization with iodine and a promoter like trimethylsilyl triflate to form a bicyclic lactam.[1][4]
- Alkene Formation: The iodine substituent is removed via an elimination reaction with DBU to introduce a double bond.
- Aziridination and Ring Opening: The newly formed double bond is functionalized via bromination and subsequent intramolecular displacement to form an aziridine. This aziridine is then opened with 3-pentanol to introduce the characteristic ether side chain and the second amino group.[1]
- Deprotection and Final Product Formation: Removal of the BOC protecting group with phosphoric acid yields oseltamivir phosphate.[1]

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.



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Caption: Roche Industrial Synthesis Workflow.



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Caption: Azide-Free Synthesis Workflow.



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Caption: Corey's Diels-Alder Synthesis Workflow.

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